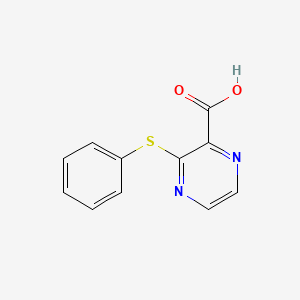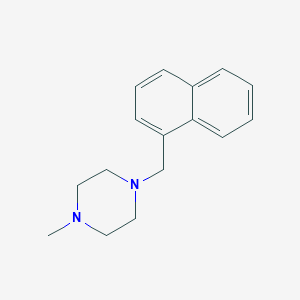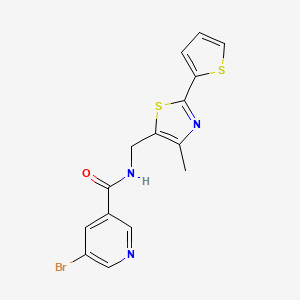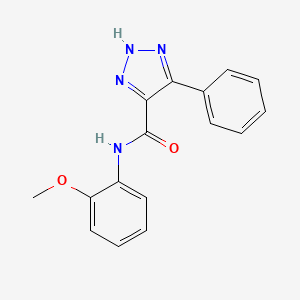![molecular formula C17H16N2O4S B2527148 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 871908-12-2](/img/structure/B2527148.png)
4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, is a derivative of 4-substituted 2,4-dioxobutanoic acid. These types of compounds have been studied for their potential as inhibitors and for their utility in synthesizing heterocyclic compounds with possible biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be catalyzed by various reagents. For instance, boric acid has been used to catalyze the synthesis of 4H-isoxazol-5-ones in an aqueous medium, which is a clean and efficient method . Similarly, the derivatives of 4-substituted 2,4-dioxobutanoic acids have been used to synthesize heterocyclic compounds, including thiadiazolo, imidazole, and pyridazinone derivatives . These methods emphasize efficiency, simplicity, and high yields, which are desirable in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction studies . The vibrational wavenumbers, computed using HF and DFT methods, help in assigning the potential energy distribution. The molecular electrostatic potential map, performed by the DFT method, provides insights into the charge distribution within the molecule .
Chemical Reactions Analysis
The reactivity of these compounds with nucleophilic and electrophilic reagents has been studied, indicating that they can undergo various chemical transformations to yield heterocyclic compounds with different ring sizes and substituents . The stability and reactivity of the molecules can be attributed to hyper-conjugative interactions and charge delocalization, as analyzed using NBO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The small energy gap between the frontier molecular orbitals, as observed in related studies, is responsible for the nonlinear optical activity of the title molecule . The crystal packing is often stabilized by intermolecular hydrogen bonds, which also influence the compound's solubility and reactivity . The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, and related compounds, have been explored for their potential in various biochemical applications due to their unique chemical structures. These compounds have been synthesized and assessed for different biological activities, contributing significantly to pharmaceutical and chemical research.
Inhibitors of Glycolic Acid Oxidase : Compounds similar to 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid have been synthesized and identified as potent inhibitors of glycolic acid oxidase, a key enzyme in metabolic pathways. This discovery has implications for treatments of conditions related to glycolic acid accumulation, showcasing the therapeutic potential of these compounds in metabolic disorders (Williams et al., 1983).
Multicomponent Reactions in Aqueous Medium : The versatility of compounds structurally related to 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is further demonstrated in their use in multicomponent reactions. Such reactions, catalyzed by boric acid in water, lead to high yields of complex organic structures, highlighting the compound's role in green chemistry and efficient synthesis techniques (Kiyani & Ghorbani, 2015).
Interactions with Aminophenyl Methanol : Research into the interactions between 4-oxobutanoic acids and aminophenyl methanol has led to insights into reaction mechanisms and the formation of novel organic compounds. Such studies contribute to our understanding of chemical reactivity and the potential for creating new molecules with desired properties (Amalʼchieva et al., 2022).
Synthesis and Characterization of Pyrazole Derivatives : The synthesis of pyrazole derivatives, including the compound , has been a focus of research due to their significant pharmacological properties. These studies encompass the development of efficient synthetic routes and the detailed characterization of the compounds, contributing to the field of medicinal chemistry and drug design (Naveen et al., 2021).
Antioxidant Properties : The exploration of the antioxidant capabilities of compounds structurally related to 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid reveals their potential in combating oxidative stress. This line of research opens avenues for the development of new antioxidants with applications in health, nutrition, and the preservation of biological and food products (Chakraborty et al., 2016).
Mécanisme D'action
The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological targets they interact with. For instance, some pyrimidine derivatives have been shown to have anti-inflammatory effects . Other compounds, such as those containing a hydroxyphenyl group, may have different mechanisms of action .
Safety and Hazards
Orientations Futures
The future directions for research on similar compounds are vast and varied. For instance, there is ongoing research into the synthesis and structural characterization of novel compounds . Additionally, there is interest in the valorization of lignin, a major source of bio-aromatics, which could lead to more sustainable and profitable biorefineries .
Propriétés
IUPAC Name |
4-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-14-5-2-1-4-11(14)13-10-12(15-6-3-9-24-15)18-19(13)16(21)7-8-17(22)23/h1-6,9,13,20H,7-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQESZXXRSWCXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)



![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)
![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)




![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)